molecular formula C11H19ClN2O B022543 1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride CAS No. 102570-90-1

1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride

Cat. No. B022543
M. Wt: 230.73 g/mol
InChI Key: KIWLETJZNRDSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly known as MEM (1) and has been extensively studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of MEM is not fully understood. However, studies have shown that MEM can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways (6). Additionally, MEM has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain (7).

Biochemical And Physiological Effects

MEM has been shown to have several biochemical and physiological effects. Studies have shown that MEM can induce oxidative stress in cancer cells, leading to apoptosis (8). Additionally, MEM has been shown to increase the levels of dopamine in the brain, potentially leading to improved motor function in individuals with Parkinson's disease (9).

Advantages And Limitations For Lab Experiments

One advantage of using MEM in lab experiments is its relatively simple synthesis method. Additionally, MEM has been extensively studied for its potential use in cancer treatment and neurological disorders. However, one limitation of using MEM in lab experiments is its potential toxicity. Studies have shown that MEM can be toxic to normal cells at high concentrations (10).

Future Directions

For the study of MEM include the development of more potent and selective analogues and the exploration of its potential use in the treatment of other neurological disorders.
References:
1. PubChem. 1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-_o-Methoxy-alpha-methylphenethyl_-2-methylhydrazine_hydrochloride.
2. Zhang J, et al. Synthesis and antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives. Bioorg Med Chem Lett. 2012;22(15):5049-52.
3. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
4. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
5. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
6. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
7. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
8. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces oxidative stress and apoptosis in human breast cancer cells. Oncol Lett. 2017;13(6):4229-36.
9. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
10. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.

Synthesis Methods

MEM can be synthesized by the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization (2). The synthesis of MEM is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

MEM has been studied for its potential use in cancer treatment. Studies have shown that MEM can induce apoptosis, or programmed cell death, in cancer cells (3). Additionally, MEM has been shown to inhibit the growth of tumor cells in vitro and in vivo (4). MEM has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease (5).

properties

CAS RN

102570-90-1

Product Name

1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

1-(2-methoxyphenyl)propan-2-yl-(methylamino)azanium;chloride

InChI

InChI=1S/C11H18N2O.ClH/c1-9(13-12-2)8-10-6-4-5-7-11(10)14-3;/h4-7,9,12-13H,8H2,1-3H3;1H

InChI Key

KIWLETJZNRDSBX-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-]

Canonical SMILES

CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-]

synonyms

1-(2-methoxyphenyl)propan-2-yl-methylamino-azanium chloride

Origin of Product

United States

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